molecular formula C14H18O2 B6233436 4-benzylcyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 165317-81-7

4-benzylcyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6233436
CAS RN: 165317-81-7
M. Wt: 218.3
InChI Key:
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Description

“4-benzylcyclohexane-1-carboxylic acid, Mixture of diastereomers” is a compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other . In this case, the compound has a benzyl group attached to a cyclohexane ring, with a carboxylic acid functional group at the 1-position of the cyclohexane ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of chiral reagents or catalysts to control the stereochemistry of the product . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to yield a mixture of diastereomers . The resulting diastereomers can then be separated due to their different physical properties .


Molecular Structure Analysis

The molecular structure of “this compound” involves multiple chiral centers, which leads to the formation of diastereomers . Each diastereomer has a unique spatial arrangement of atoms, which contributes to their distinct physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex due to the presence of multiple functional groups and chiral centers . The reactions can involve various mechanisms, including nucleophilic substitution, elimination, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can vary depending on the specific diastereomer . For example, different diastereomers can have different solubilities, melting points, and boiling points . These properties can be used to separate and purify the individual diastereomers .

Mechanism of Action

The mechanism of action of “4-benzylcyclohexane-1-carboxylic acid, Mixture of diastereomers” can vary depending on the specific context. For example, in a biological system, the compound may interact with specific enzymes or receptors in a stereospecific manner .

Safety and Hazards

The safety and hazards associated with “4-benzylcyclohexane-1-carboxylic acid, Mixture of diastereomers” would depend on various factors such as the specific diastereomer, the concentration of the compound, and the specific context of use . It’s always important to refer to the relevant safety data sheets and follow appropriate safety protocols when handling such compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzylcyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzyl chloride", "Cyclohexanone", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of benzylcyclohexanone", "Cyclohexanone is reacted with benzyl chloride in the presence of sodium hydroxide to form benzylcyclohexanone.", "Step 2: Reduction of benzylcyclohexanone", "Benzylcyclohexanone is reduced using sodium borohydride to form a mixture of diastereomers of 4-benzylcyclohexanone-1-ol.", "Step 3: Oxidation of 4-benzylcyclohexanone-1-ol", "The mixture of diastereomers of 4-benzylcyclohexanone-1-ol is oxidized using hydrochloric acid and sodium chlorite to form a mixture of diastereomers of 4-benzylcyclohexane-1-carboxylic acid.", "Step 4: Purification of 4-benzylcyclohexane-1-carboxylic acid", "The mixture of diastereomers of 4-benzylcyclohexane-1-carboxylic acid is purified using a combination of sodium bicarbonate, water, and ethyl acetate to obtain the desired product." ] }

CAS RN

165317-81-7

Molecular Formula

C14H18O2

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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